Fenuron
Overview
Description
Synthesis Analysis
Fenuron synthesis research has led to the development of highly selective imprinted polymers. These polymers, synthesized through precipitation polymerization using methacrylic acid (MAA) as a monomer and fenuron as a template, demonstrate high affinity and selectivity for fenuron, enabling its recognition and retention from a mixture of phenylurea herbicides (Tamayo, Casillas, & Martín‐Esteban, 2003).
Molecular Structure Analysis
The characterization of materials designed for fenuron detection or degradation often involves detailed molecular structure analysis. For instance, the development of bifunctional electrodes for fenuron degradation incorporates an anodic side covered with a tetragonal β-PbO2 film and a photocatalytic side consisting of an anatase phase of TiO2, which significantly enhances fenuron degradation efficiency (Barbari et al., 2018).
Chemical Reactions and Properties
Hydrothermal oxidation studies have shown that at temperatures ranging from 200 to 540°C and pressures of 25 MPa, fenuron undergoes degradation into water, carbon dioxide, and nitrogen gas, indicating the process's potential for environmental decontamination (Aymonier et al., 2000).
Physical Properties Analysis
Investigations into fenuron's physical interactions, particularly its adsorption behavior on carbon nanotubes (CNTs), reveal a high efficiency of fenuron removal from water. This is attributed to the physical adsorption mechanisms facilitated by the surface characteristics of the CNTs, providing insight into fenuron's physical properties and interaction with adsorbent materials (Ali et al., 2019).
Chemical Properties Analysis
The adsorption behavior of fenuron on different smectites and its variations with the clay's charge and the nature of exchangeable cations offer insights into its chemical properties. The study found that fenuron adsorption increases with decreasing layer charge of the clay and the hydration power of the cation, indicating the role of hydrophobic and polar interactions in fenuron's adsorption processes (Aguer et al., 2000).
Scientific Research Applications
Application Summary
Fenuron, a phenylurea herbicide, is often found in wastewater due to its widespread use in agriculture. Its presence in wastewater is a concern due to its persistence, carcinogenic properties, and toxicity .
Methods of Application
A method was developed for the determination of Fenuron in wastewater samples using gas chromatography-mass spectrometry (GC-MS). This involved a simultaneous derivatization and spray-based fine droplet formation-liquid phase microextraction (SFDF-LPME) method .
Results or Outcomes
Under optimal conditions, the limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.15 and 0.49 mg/kg, respectively. The linear range was calculated as 0.51–24.50 mg/kg. Recovery studies showed results varying between 85.9 and 120.9% .
2. Fenuron in Environmental Water Monitoring
Application Summary
Due to Fenuron’s persistence and solubility in water, it’s presence in water bodies is a concern for aquatic species. Thus, monitoring Fenuron in environmental water samples is crucial .
Methods of Application
An electrochemically reduced graphene oxide (rGO) sensor was developed for monitoring Fenuron in environmental water samples. The rGO modified electrode was produced by cyclic voltammetry in a graphene oxide (GO) dispersion .
Results or Outcomes
The electrochemical determination of Fenuron showed the best performance in a 0.1 mol L−1 NaCl solution (pH=2.5). Two linear ranges (0.4–12.0 µmol L−1 and 20.0 to 50.0 µmol L−1) with high sensitivities of 6.83 and 1.90 µA µmol−1 L, respectively, and a low LOD of 0.34 µmol L−1 were obtained .
3. Fenuron Degradation in Radiolytic Reactions
Application Summary
Radiolytic reactions of Fenuron were studied in dilute aqueous solutions using pulse radiolysis for detection of the intermediates, gamma radiolysis with UV–Vis and HPLC-MS techniques for analysis of the final products .
Methods of Application
During radiolysis of aerated solutions, hydroxyl radical (•OH), eaq−, H• and O2•−/HO2• reactive intermediates are produced, the degradation of solute takes place practically entirely through •OH reactions .
Results or Outcomes
•OH mainly reacts with the aromatic ring, forming cyclohexadienyl radical as an intermediate. This radical reacts with dissolved O2 forming peroxy radical. The one-electron oxidant •OH on average induces more than two-electron oxidations .
Safety And Hazards
properties
IUPAC Name |
1,1-dimethyl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYNJXVWVNOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037551 | |
Record name | Fenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, White or colorless solid; [HSDB] Off-white powder; [MSDSonline] | |
Record name | Urea, N,N-dimethyl-N'-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5288 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>24.6 [ug/mL] (The mean of the results at pH 7.4), Sol in water 4.8 g/l at room temperature. Moderately sol in acetone and aromatic solvents. sparingly soluble in petroleum oils. /Fenuron trichloroacetate/, 3850 ppm @ 25 °C, Sparingly sol in water (0.29% at 24 °C), Solubility (25 °C): 3.85 g/l water; sparingly soluble in hydrocarbons., In ethanol 108.8, diethylether 5.5, acetone 80.2, benzene 3.1, chloroform 125, n-hexane 0.2, groundnut oil 1.0 (all in g/kg at 20-25 °C), In water 3.85 g/l at 25 °C | |
Record name | SID26727649 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 at 20 °C/20 °C | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000375 [mmHg], 1.6x10-4 mm Hg at 60 °C | |
Record name | Fenuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5288 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibits photosynthesis. | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fenuron | |
Color/Form |
White, crystalline solid, Colorless crystalline solid, Colorless crystals | |
CAS RN |
101-42-8 | |
Record name | Fenuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N-dimethyl-N'-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fenuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7L040435W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
133-134 °C, Melting point: 65-68 °C /Fenuron trichloroacetate/ | |
Record name | FENURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6639 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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